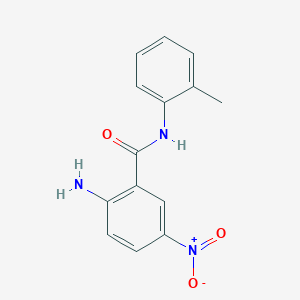

2-Amino-5-nitro-N-(o-tolyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOVIRSWBOYXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500080 | |

| Record name | 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23076-31-5 | |

| Record name | 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nitro Group's Pivotal Role: A Technical Guide to the Biological Activities of Nitrobenzamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a nitro group onto this scaffold can dramatically influence its physicochemical properties and, consequently, its bioactivity.[1][2] With its strong electron-withdrawing nature, the nitro group significantly alters the molecule's electron distribution. This modification can enhance interactions with biological targets, affect metabolic stability, and even act as a bioreductive "warhead" activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of nitrobenzamide compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the design and development of novel nitrobenzamide-based therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives, which exert their effects by modulating several key cellular targets, including DNA repair enzymes and histone deacetylases.[2]

Mechanism of Action: PARP Inhibition and Bioreductive Activation

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, particularly PARP-1, which are crucial for repairing single-strand DNA breaks.[2] In cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage during replication. This results in cell death through a mechanism known as synthetic lethality.[2][3]

Bioreductive Activation: The anticancer mechanism can also involve the bioreductive activation of the nitro group, particularly in the hypoxic (low oxygen) environment of solid tumors.[1] The nitro group is reduced to a highly reactive nitro radical anion, which can be further reduced to form cytotoxic nitroso and hydroxylamine (B1172632) derivatives. These intermediates can covalently bind to macromolecules like DNA and proteins, inducing cellular stress and apoptosis.[1][4]

Quantitative Anticancer Activity

The cytotoxic potential of nitrobenzamide derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency.

| Compound/Derivative Class | Cancer Type | Cell Line | IC50 / GI50 (µM) | Reference |

| 3-Nitrobenzamide | - | (Cell-free PARP-1) | 3300 (nM) | [2] |

| 4-Iodo-3-nitrobenzamide | - | (Cell-free PARP-1) | 260 (nM) | [2] |

| 3-Nitro-4-phenylmethoxybenzamide | Colon Carcinoma | HCT-116 | 1.904 - 2.111 | [4][5] |

| 3-Nitro-4-phenylmethoxybenzamide | Melanoma | MDA-MB-435 | 1.904 - 2.111 | [4][5] |

| 3-Nitro-4-phenylmethoxybenzamide | Promyelocytic Leukemia | HL-60 | 1.904 - 2.111 | [4][5] |

| Benzamide Derivative 5 | Lung Carcinoma | A549 | 10.67 ± 1.53 | [6] |

| Benzamide Derivative 5 | Glioma | C6 | 4.33 ± 1.04 | [6] |

| Benzamide Derivative 2 | Lung Carcinoma | A549 | 24.0 ± 3.46 | [6] |

| Benzamide Derivative 2 | Glioma | C6 | 23.33 ± 2.08 | [6] |

| N-benzylbenzamide 20b | Various | Multiple | 0.012 - 0.027 | [7] |

| N-Substituted Benzamide 13h | Breast (MCF-7) | MCF-7 | 1.29 ± 0.02 | [8] |

| N-Substituted Benzamide 13k | Breast (MCF-7) | MCF-7 | 1.83 ± 0.09 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the anticancer activity of compounds by measuring cell density based on the measurement of cellular protein content.[4][5]

Detailed Steps:

-

Cell Plating: Seed cells into 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10-30 minutes at room temperature.

-

Final Wash: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at approximately 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition and determine the GI50 value from the dose-response curve.[4]

Antimicrobial Activity

Nitro-containing compounds have long been a cornerstone in the fight against microbial infections.[1] The antimicrobial action of nitrobenzamides is often attributed to the reductive activation of the nitro group within the microbial cell, which generates reactive nitrogen species that damage cellular macromolecules, including DNA, leading to cell death.[1][9]

Quantitative Antimicrobial Activity

The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Series | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| N-Alkyl 3,5-dinitrobenzamides | M. tuberculosis | MIC | 0.016 | [10] |

| N-Alkyl 3-nitro-5-trifluoromethylbenzamides | M. tuberculosis | MIC | 0.016 | [10] |

| N-Alkyl 3,5-dinitrobenzamides (C6 chain) | M. tuberculosis | MBC | 23 | [10] |

| N-Alkyl 3-nitro-5-trifluoromethylbenzamides (C8 chain) | M. tuberculosis | MBC | 14 | [10] |

| 5-nitro-2-phenyl-1H-benzoimidazole | B. cereus (Gram +ve) | Zone of Inhibition | 18 mm | [11] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | E. coli (Gram -ve) | Zone of Inhibition | 17 mm | [11] |

| 4-nitrobenzamide derivative 3a | Various | - | Highly Potent | [12] |

| 4-nitrobenzamide derivative 3a1 | Various | - | Highly Potent | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Steps:

-

Preparation: Dispense culture broth into the wells of a 96-well microtiter plate. Prepare serial two-fold dilutions of the test compound directly in the plate.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the organism (i.e., the first clear well).

-

MBC Determination (Optional): To determine the MBC, subculture an aliquot from each well that shows no visible growth onto a fresh agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum is considered the MBC.[10]

Anti-inflammatory Activity

Certain nitrobenzamide derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of some nitro-substituted benzamides is linked to their ability to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[1] By inhibiting iNOS, these compounds can reduce excessive NO production, which can otherwise lead to tissue damage.[1] Additionally, some derivatives can suppress the expression of other pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

Quantitative Anti-inflammatory Activity

The inhibitory effect on nitric oxide production is a key metric for assessing the anti-inflammatory potential of these compounds.

| Compound | Cell Line | Activity Metric | Value (IC50) | Reference |

| Nitrobenzamide Derivative 5 | RAW 264.7 Macrophages | NO Production Inhibition | 3.7 µM | [13] |

| Nitrobenzamide Derivative 6 | RAW 264.7 Macrophages | NO Production Inhibition | 5.3 µM | [13] |

| N-(3-nitrophenyl) derivative (1h) | - | PGE2 Inhibition | 54.15 pg/mL | [14] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Detailed Steps:

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the nitrobenzamide compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add Griess Reagent I (sulfanilamide in acid) to the supernatant in a new 96-well plate.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to the wells.

-

-

Incubation and Measurement: Incubate for another 5-10 minutes to allow for the formation of a purple azo dye.

-

Quantification: Measure the absorbance at approximately 540 nm. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.

-

Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.[1][13]

Conclusion

Nitrobenzamide derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents is often linked to mechanisms of PARP inhibition and bioreductive activation in hypoxic tumor environments. As antimicrobial agents, they leverage the generation of reactive nitrogen species to combat a range of pathogens, including multidrug-resistant mycobacteria. Furthermore, their ability to modulate inflammatory pathways by inhibiting key enzymes and mediators underscores their potential as anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers to further explore, design, and optimize novel nitrobenzamide-based compounds for various therapeutic applications. Continued investigation into the structure-activity relationships and specific molecular targets will be crucial for advancing these promising molecules through the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Intermediate: A Technical Overview of 2-Amino-5-nitro-N-(o-tolyl)benzamide in the Landscape of Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitro-N-(o-tolyl)benzamide is a commercially available chemical intermediate with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its known properties and contextualizes its potential role within the broader and well-established fields of benzamide (B126) and nitro-compound-based drug discovery. While specific examples of its direct application in the synthesis of drug candidates leading to detailed experimental protocols and biological pathway analysis are not publicly available, this document serves to consolidate the existing chemical data and explore its hypothetical utility based on the reactivity of its constituent functional groups.

Introduction

The quest for novel therapeutic agents is an intricate process, often relying on the strategic use of versatile chemical building blocks. This compound presents itself as one such potential precursor, embodying key structural motifs that are prevalent in a wide array of pharmacologically active molecules. The presence of an aniline (B41778) moiety, a nitro group, and a substituted benzamide core suggests a rich chemical reactivity that can be exploited for the generation of diverse molecular libraries. This guide will delve into the known characteristics of this compound and project its potential applications in the synthesis of new chemical entities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an intermediate is fundamental to its application in synthetic chemistry. The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 23076-31-5 | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₃N₃O₃ | Commercial Suppliers |

| Molecular Weight | 271.27 g/mol | Commercial Suppliers |

| IUPAC Name | 2-amino-5-nitro-N-(2-methylphenyl)benzamide | Commercial Suppliers |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Note: Comprehensive experimental data on the physical properties of this specific compound are limited in publicly accessible literature.

Synthetic Utility in Drug Discovery: A Prospective Analysis

While concrete examples of the use of this compound in drug discovery pipelines are not documented in peer-reviewed journals or patents, its structure allows for several logical synthetic transformations. The following sections outline hypothetical experimental workflows based on established organic chemistry principles.

The Role of the Nitro Group

The nitroaromatic moiety is a well-known precursor to an amino group through reduction. This transformation is a cornerstone of many synthetic pathways in medicinal chemistry.

Hypothetical Experimental Protocol: Reduction of the Nitro Group

-

Objective: To synthesize 2,5-diamino-N-(o-tolyl)benzamide.

-

Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas supply.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

The Reactivity of the Amine Functionalities

The resulting diamine from the reduction of the nitro group would be a versatile intermediate for further derivatization. The two amino groups would likely exhibit differential reactivity, allowing for selective functionalization.

Potential Subsequent Reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Cyclization Reactions: Formation of heterocyclic structures, such as benzimidazoles, by reacting with appropriate reagents.

Broader Context: Benzamides and Nitro Compounds in Drug Discovery

The potential of this compound as a drug intermediate is underscored by the established pharmacological importance of both benzamides and nitro-containing compounds.

-

Benzamides: This class of compounds exhibits a wide range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The amide bond is a key structural feature in many approved drugs.

-

Nitroaromatic Compounds: While sometimes associated with toxicity, the nitro group is a critical pharmacophore in several antimicrobial and antiparasitic drugs. Its electron-withdrawing nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Conclusion and Future Directions

This compound remains a chemical intermediate of theoretical interest in the field of drug discovery. While its direct application in the synthesis of known drug candidates is not currently documented in public databases, its chemical structure suggests significant potential for the creation of novel and diverse molecular entities. Future research efforts could focus on the systematic exploration of its reactivity to generate libraries of new compounds for biological screening. The development of detailed synthetic protocols and the subsequent biological evaluation of its derivatives would be crucial in unlocking the full potential of this enigmatic intermediate. Without such dedicated research, its role in the vast landscape of medicinal chemistry will remain largely speculative.

A Theoretical Investigation of the Electronic Properties of 2-Amino-5-nitro-N-(o-tolyl)benzamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitro-N-(o-tolyl)benzamide is a molecule of interest in medicinal chemistry, serving as an intermediate in the synthesis of various active compounds.[1] Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions. While direct experimental and theoretical studies on this specific molecule are not extensively available in the current literature, this whitepaper outlines a comprehensive theoretical approach based on established computational methodologies to elucidate its electronic characteristics. By leveraging density functional theory (DFT) and other computational tools, we can predict key electronic parameters, offering insights that are vital for rational drug design and development. This document serves as an in-depth technical guide for researchers aiming to conduct similar theoretical studies.

Introduction

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For pharmaceutical compounds, electronic properties such as charge distribution, molecular orbital energies, and electrostatic potential are paramount in determining how a molecule interacts with biological targets. The title compound, this compound, possesses a unique combination of functional groups—an amino group, a nitro group, and a tolyl-substituted amide—that are expected to significantly influence its electronic behavior and, consequently, its pharmacological profile.

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to investigate these properties at the atomic level.[2][3] This whitepaper details the standard computational protocols for characterizing the electronic properties of this compound, drawing parallels from studies on structurally related molecules.

Theoretical Methodology: A Workflow for Electronic Property Calculation

A typical theoretical investigation into the electronic properties of a molecule like this compound follows a structured workflow. This workflow begins with the optimization of the molecular geometry and proceeds through the calculation of various electronic descriptors.

Figure 1: A generalized workflow for the theoretical calculation of molecular electronic properties.

Computational Details: An Experimental Protocol

The following protocol outlines the standard computational methods for such an analysis, based on common practices in the field for similar molecules.[3][4]

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[3]

Methodology:

-

Initial Geometry Construction: The 3D structure of this compound is built using a molecular editor and is subjected to an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).

-

Geometry Optimization: The initial structure is then fully optimized without any symmetry constraints using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[3][4] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties. This includes the calculation of molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Key Electronic Properties and Their Significance

The following electronic properties are crucial for understanding the chemical behavior of this compound. The data presented in the tables are illustrative and represent the type of results expected from the proposed theoretical calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[5] A smaller gap suggests higher reactivity.

| Parameter | Description | Expected Outcome for the Title Compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A relatively high negative value, indicating electron-donating capability, likely localized on the amino and benzamide (B126) core. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A less negative value, with the orbital likely localized on the nitro group, indicating electron-accepting capability. |

| ΔE (LUMO-HOMO) | Energy Gap | A moderate energy gap, suggesting a balance between stability and reactivity. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack.[3][5]

-

Red regions (negative potential): Indicate areas of high electron density, susceptible to electrophilic attack. For the title compound, these are expected around the oxygen atoms of the nitro and carbonyl groups.

-

Blue regions (positive potential): Indicate areas of low electron density or positive charge, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino group and the amide N-H.

-

Green regions (neutral potential): Represent areas with a near-zero potential.

Figure 2: Logical relationship between MEP regions and predicted chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These parameters, when calculated, provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Application in Drug Development

The theoretical electronic properties of this compound have direct implications for drug development:

-

Receptor-Ligand Interactions: The MEP and atomic charges can predict how the molecule will orient itself in the binding pocket of a biological target. The negative potential regions (e.g., nitro group) can form hydrogen bonds with donor groups in the receptor, while positive regions (e.g., NH2) can interact with acceptor groups.

-

ADME/Toxicity Prediction: Electronic properties are often used as descriptors in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[6]

-

Metabolic Stability: The reactivity map provided by the FMOs and MEP can suggest which parts of the molecule are most susceptible to metabolic transformation.

Conclusion

While direct experimental data on the electronic properties of this compound is sparse, this whitepaper provides a robust theoretical framework for its investigation. By employing DFT calculations, researchers can obtain detailed insights into the molecule's electronic structure, including its frontier molecular orbitals, electrostatic potential, and global reactivity descriptors. This information is invaluable for understanding its chemical behavior and for guiding its application in medicinal chemistry and drug development. The methodologies and analyses presented here serve as a comprehensive guide for future computational studies on this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-5-nitro-N-(o-tolyl)benzamide

Introduction

2-Amino-5-nitro-N-(o-tolyl)benzamide is a chemical intermediate with potential applications in medicinal chemistry and drug development.[1] Its structure, featuring a nitro group and an amino group on a benzamide (B126) scaffold, makes it a valuable building block for the synthesis of more complex heterocyclic compounds and potential bioactive molecules. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Chemical Properties and Data

Below is a summary of the key quantitative data for the target compound, this compound.

| Parameter | Value | Reference |

| CAS Number | 23076-31-5 | [2] |

| Molecular Formula | C14H13N3O3 | [2] |

| Molecular Weight | 271.28 g/mol | |

| Appearance | Expected as a yellow to brown solid | General knowledge |

| Purity | ≥98% | [2] |

| Melting Point | Not available | |

| Storage | Ambient temperature | [2] |

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-amino-5-nitrobenzoic acid and o-toluidine (B26562) via amide bond formation using a carbodiimide (B86325) coupling agent.

Materials and Reagents:

-

2-amino-5-nitrobenzoic acid

-

o-toluidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (B1210297) (EtOAc)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzoic acid (1.0 eq).

-

Dissolve the starting material in a mixture of anhydrous Dichloromethane (DCM) and a minimal amount of anhydrous N,N-Dimethylformamide (DMF) to ensure solubility.

-

Add Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

-

Activation of Carboxylic Acid:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Amide Bond Formation:

-

In a separate beaker, dissolve o-toluidine (1.1 eq) in a small amount of anhydrous DCM.

-

Add the o-toluidine solution dropwise to the reaction mixture at 0 °C.

-

Add triethylamine (TEA) (2.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

-

Work-up and Extraction:

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.

-

-

Characterization:

-

The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

-

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

This compound is a warning-level hazard, with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[2]

-

Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-Substituted Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzamide (B126) derivatives are a cornerstone in medicinal chemistry and drug discovery, appearing as crucial pharmacophores in a wide array of therapeutic agents. Their versatile biological activities, including but not limited to analgesic, anti-inflammatory, and anticancer properties, have driven the development of diverse synthetic methodologies. These compounds often act as inhibitors of key enzymes, such as histone deacetylases (HDACs), making them a focal point in the development of epigenetic drugs.[1][2] This document provides detailed protocols for three common and effective methods for synthesizing N-substituted benzamides: the Schotten-Baumann reaction, amide coupling using carbodiimides, and microwave-assisted synthesis.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and robust method for the synthesis of amides from amines and acyl chlorides under biphasic conditions.[3][4][5] An organic phase dissolves the acyl chloride and the amine, while an aqueous phase containing a base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of N-Phenyl-4-aminobenzamide[3]

This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778).

Materials:

-

4-Aminobenzoyl chloride hydrochloride

-

Aniline

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

-

Hydrochloric acid (HCl, 1 M for workup)

-

Sodium bicarbonate (NaHCO₃, saturated solution for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Aniline Solution: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.

-

Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

-

Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure N-phenyl-4-aminobenzamide.

-

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3]

Quantitative Data for Schotten-Baumann Reactions

| Entry | Acyl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoyl chloride | Benzylamine (B48309) | 10% NaOH | Dichloromethane/Water | 0 - RT | 2 | ~90 | [4][5] |

| 2 | 4-Aminobenzoyl chloride HCl | Aniline | 10% NaOH | Dichloromethane/Water | 0 - RT | 2-4 | >85 | [3] |

| 3 | Acetyl chloride | Benzylamine | 10% NaOH | Dichloromethane/Water | RT | 1 | High | [4][5] |

| 4 | Benzoyl chloride | Phenethylamine | Pyridine | Dichloromethane | RT | 2 | >90 | [6] |

Method 2: Amide Coupling Using EDC/HOBt

Amide coupling reactions using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a versatile and widely used method for the synthesis of N-substituted benzamides from carboxylic acids and amines.[7] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and reduce racemization.[8][9]

Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzamide

Materials:

-

4-Nitrobenzoic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a stirred solution of 4-nitrobenzoic acid (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.1 eq.) dropwise to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like DIPEA or TEA (2-3 eq.).

-

Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

-

Filter the solid and wash it with water, followed by a cold 5% sodium bicarbonate solution.

-

-

Isolation and Purification:

-

Dry the crude product under vacuum.

-

Recrystallize the solid from ethanol to afford pure N-benzyl-4-nitrobenzamide.

-

Quantitative Data for EDC/HOBt Coupling Reactions

| Entry | Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | SM (unspecified) | NH₄Cl | DMF | 0 | - | High | [10] |

| 2 | Acid (unspecified) | Amine (unspecified) | DMF | RT | 16 | 60-90 | [10] |

| 3 | Benzoic Acid | Aniline (electron deficient) | Acetonitrile | 23 | 42 | 11-19 | [11] |

| 4 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | MeCN | 23 | 42 | 72 | [9] |

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[12][13][14]

Experimental Protocol: Microwave-Assisted Synthesis of Benzamides

This protocol describes a general procedure for the copper-catalyzed microwave-assisted synthesis of substituted benzamides from salts of carboxylic acids and benzamides.[12]

Materials:

-

Salt of a carboxylic acid

-

Benzamide

-

Copper catalyst

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine the salt of the carboxylic acid (1.0 eq.), the benzamide (1.2 eq.), and the copper catalyst in DMF.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time (e.g., 12-15 minutes).[12]

-

Workup: After the reaction is complete and the vessel has cooled, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Isolation and Purification:

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Microwave-Assisted Benzamide Synthesis

| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| 1 | Salt of carboxylic acid | Benzamide | Copper/DMF | 12-15 | 93-99 | [12] |

| 2 | N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) | 5-10 | 86-99 | [15] |

| 3 | 2-(Phenylethynyl)anilines | Phenyl isothiocyanates | Ag₂CO₃ | 20-30 | 64-80 | [13] |

| 4 | N-(4-chloro)maleanilic acid | - | Acetic Anhydride/NaOAc | 0.5 | 73 | [16] |

Signaling Pathway and Experimental Workflow

Histone Deacetylase (HDAC) Inhibition by N-Substituted Benzamides

Many N-substituted benzamide derivatives function as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[17][18] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][19]

Caption: HDAC inhibition by N-substituted benzamides.

General Experimental Workflow for Synthesis and Purification

The synthesis and purification of N-substituted benzamide derivatives typically follow a standardized workflow, from the initial reaction setup to the final characterization of the pure compound.[20][21]

References

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Application of 2-Amino-5-nitro-N-(o-tolyl)benzamide in Cancer Cell Line Studies: A Review of Analogous Benzamide Derivatives

Disclaimer: As of the latest literature search, there is no publicly available research detailing the specific application of 2-Amino-5-nitro-N-(o-tolyl)benzamide in cancer cell line studies. This document provides a summary of the research on structurally related benzamide (B126) derivatives to offer insights into potential applications and research directions. The data and protocols presented herein are for these analogous compounds and not for this compound itself.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including anticancer properties. While research on this compound is not available, numerous studies on analogous structures, such as 2-aminobenzothiazole (B30445) and other N-substituted benzamides, have demonstrated their potential as anticancer agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death.

This document outlines the application of these related benzamide derivatives in cancer cell line studies, providing quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of benzamide scaffolds in oncology.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of various benzamide derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of 3-(2-aminobenzo[d]thiazol-5-yl) Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7h | A549 (Lung Carcinoma) | 18.16 | [1] |

| PC9 (Lung Adenocarcinoma) | 8.11 | [1] | |

| H1975 (Lung Adenocarcinoma) | 3.5 | [1] |

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 13 | HCT116 (Colon Carcinoma) | 6.43 | [2] |

| A549 (Lung Carcinoma) | 9.62 | [2] | |

| A375 (Melanoma) | 8.07 | [2] | |

| 20 | HepG2 (Hepatocellular Carcinoma) | 9.99 | [2] |

| HCT-116 (Colon Carcinoma) | 7.44 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 8.27 | [2] | |

| 53 | PC-3 (Prostate Adenocarcinoma) | 0.35 | [2] |

| DU145 (Prostate Carcinoma) | 0.62 | [2] |

Table 3: Anticancer Activity of N-benzylbenzamide Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 20b | Various Cancer Cell Lines | 12 - 27 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anticancer benzamide derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, H1975, PC9)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compound (benzamide derivative)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with the test compound at a specific concentration (e.g., its IC50 value) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with the test compound for a specified period.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that are often modulated by anticancer benzamide derivatives.

Caption: Inhibition of ROR1 by a benzamide derivative, blocking the Src survival pathway and activating the p38 apoptotic pathway.[1]

Caption: N-benzylbenzamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Experimental Workflow

Caption: A typical workflow for evaluating the anticancer properties of novel benzamide derivatives in vitro.

References

- 1. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity assessment of 2-Amino-5-nitro-N-(o-tolyl)benzamide using MTT assay

Application Notes: Cytotoxicity of 2-Amino-5-nitro-N-(o-tolyl)benzamide

Introduction

This compound is a nitroaromatic compound that serves as an intermediate in the synthesis of various active compounds.[1][2] As with many nitroaromatic compounds, it is essential to characterize its toxicological profile to ensure safety in research, manufacturing, and potential therapeutic applications. Nitroaromatic compounds are known for their broad range of biological activities, which can include toxicity, mutagenicity, and carcinogenicity.[3][4] The toxicity of these compounds is often linked to the enzymatic reduction of the nitro group, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[3][5][6]

This application note describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of this compound on a selected cancer cell line. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[7][8] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic effects.[9]

Principle of the MTT Assay

The MTT assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[7] These enzymes reduce the MTT tetrazolium salt to formazan crystals. Dead or inactive cells are unable to perform this conversion. The resulting purple formazan crystals are solubilized, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, the cytotoxic potential of the tested compound.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cervical cancer cell line (HeLa) or another suitable cell line.

-

Compound: this compound (CAS: 23076-31-5).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Dimethyl Sulfoxide (DMSO), cell culture grade.

-

Trypsin-EDTA solution.

-

-

Equipment:

-

96-well clear, flat-bottom tissue culture plates.

-

Humidified CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader (ELISA reader) with a 570 nm filter.

-

Inverted microscope.

-

Pipettes and sterile tips.

-

Sterile cell culture flasks and dishes.

-

Workflow for MTT Cytotoxicity Assessment

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Methodologies

1. Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.

-

Compound Stock Solution (e.g., 100 mM): Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the compound stock solution in a complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

2. Cell Culture and Seeding

-

Culture HeLa cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with a complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium.

-

Count the cells using a hemocytometer and determine cell viability (should be >95%).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

-

Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).

-

Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions of this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the respective wells in triplicate.

-

Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

4. MTT Assay Procedure

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

-

Incubate the plate for 4 hours at 37°C in the dark.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

-

After the 4-hour incubation, carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals at the bottom.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis

-

Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Cell Viability against the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.085 | 100.0% |

| 1 | 1.211 | 0.079 | 96.6% |

| 5 | 1.098 | 0.066 | 87.6% |

| 10 | 0.879 | 0.051 | 70.1% |

| 25 | 0.612 | 0.043 | 48.8% |

| 50 | 0.345 | 0.035 | 27.5% |

| 100 | 0.158 | 0.021 | 12.6% |

Note: The data presented above is hypothetical and for illustrative purposes only.

Potential Mechanism of Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group.[5] This process can occur via a one- or two-electron transfer mechanism, often catalyzed by flavoenzymes like NADPH:cytochrome P450 reductase.[5][6] The one-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). This futile cycling leads to the excessive production of reactive oxygen species (ROS), which induces oxidative stress, damages cellular components (lipids, proteins, DNA), and can ultimately trigger apoptotic cell death.

Hypothesized Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity

Caption: Hypothesized pathway of ROS-induced cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. static.igem.wiki [static.igem.wiki]

Application Notes and Protocols for 2-Amino-5-nitro-N-(o-tolyl)benzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitro-N-(o-tolyl)benzamide is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing a nucleophilic amino group and an amide moiety on a nitro-activated benzene (B151609) ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazolinones, benzodiazepines, and in the reduction of its nitro group to access further derivatives.

I. Synthesis of 7-Nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-ones

The reaction of 2-aminobenzamides with various electrophilic reagents is a common and effective method for the synthesis of quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound serves as an excellent precursor for 7-nitro-quinazolin-4-ones.

Application: Synthesis of Bioactive Heterocycles

The quinazolinone core is a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 7-position offers a handle for further functionalization, such as reduction to an amino group, which can then be used to couple other molecules or modulate the electronic properties of the quinazolinone system.

Experimental Protocol: General Procedure for the Synthesis of 7-Nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-ones

This protocol describes a general method for the acylation of this compound followed by cyclization to yield the corresponding quinazolinone.

Materials:

-

This compound

-

Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Orthoester (e.g., Triethyl orthoformate)

-

Pyridine (B92270) or a suitable base

-

Solvent (e.g., Toluene, DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Acylation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq.) or orthoester (3.0 eq.) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

If an acidic work-up is required, acidify the aqueous layer with HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure 7-nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-one.

Quantitative Data

| Entry | R-Group (from RCOCl) | Product | Yield (%) | Melting Point (°C) |

| 1 | -CH₃ | 7-Nitro-2-methyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-one | 85-95 | 188-190 |

| 2 | -C₆H₅ | 7-Nitro-2-phenyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-one | 80-90 | 210-212 |

| 3 | -H (from TEOF) | 7-Nitro-3-(o-tolyl)-3,4-dihydroquinazolin-4-one | 75-85 | 195-197 |

Note: Yields and melting points are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Synthetic Pathway

Caption: Synthesis of Quinazolin-4-ones.

II. Synthesis of 8-Nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-diones

2-Aminobenzamides are key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The following protocol outlines a potential pathway for the synthesis of a benzodiazepine (B76468) derivative from this compound. This involves the introduction of a two-carbon unit followed by cyclization.

Application: Precursors for CNS-Active Agents

Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants. The synthesis of novel benzodiazepine scaffolds is an active area of research in drug discovery.

Experimental Protocol: General Procedure for Benzodiazepine Synthesis

Materials:

-

This compound

-

Chloroacetyl chloride

-

A suitable base (e.g., Triethylamine)

-

A suitable solvent (e.g., Dichloromethane (B109758), THF)

-

Sodium hydride (NaH)

-

Ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

N-Alkylation: To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-(chloroacetamido)-5-nitrobenzoyl)-2-methylaniline.

-

Intramolecular Cyclization: Dissolve the crude product in anhydrous THF and add sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 8-nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione.

Quantitative Data

| Product | Yield (%) | Physical State |

| 8-Nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione | 60-75 | Solid |

Note: Yield is an estimate based on similar multi-step heterocyclic syntheses.

Synthetic Workflow

Caption: Benzodiazepine Synthesis Workflow.

III. Reduction of the Nitro Group to an Amino Group

The reduction of the aromatic nitro group in this compound to a primary amine opens up a vast array of synthetic possibilities. The resulting diamine can be used to synthesize a variety of other heterocyclic systems or to introduce different functional groups.

Application: Access to Diamino Building Blocks

2,5-Diamino-N-(o-tolyl)benzamide is a valuable intermediate for the synthesis of polymers, dyes, and complex pharmaceutical agents. The two amino groups have different reactivities, allowing for selective transformations.

Experimental Protocol: Reduction of the Nitro Group

Two common methods for the reduction of aromatic nitro groups are presented below.

Method A: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10 mol%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq.) in a suitable solvent.

-

Add Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the 2,5-Diamino-N-(o-tolyl)benzamide. The product is often pure enough for subsequent steps without further purification.

Method B: Chemical Reduction with Tin(II) Chloride

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Solvent (e.g., Ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated HCl to the flask.

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data

| Method | Reagents | Product | Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C | 2,5-Diamino-N-(o-tolyl)benzamide | 90-99 |

| Chemical Reduction | SnCl₂·2H₂O, HCl | 2,5-Diamino-N-(o-tolyl)benzamide | 80-95 |

Logical Relationship of Reduction Pathways

Application Note: Laboratory-Scale Purification of 2-Amino-5-nitro-N-(o-tolyl)benzamide by Recrystallization

Abstract

This application note provides a detailed protocol for the laboratory-scale purification of 2-Amino-5-nitro-N-(o-tolyl)benzamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique.[1] The procedure focuses on solvent selection, dissolution of the crude product, crystallization, and isolation of the purified compound. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further research and development.

Introduction

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds in a laboratory setting.[2][3] The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] As a saturated solution of the compound in the hot solvent cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, on the other hand, remain dissolved in the solvent, known as the mother liquor.[2] This method is particularly effective for removing small amounts of impurities from a solid sample. This document outlines a systematic approach to purify this compound via recrystallization.

Materials and Reagents

-

Crude this compound

-

Ethanol (B145695) (95% or absolute)

-

Methanol

-

Isopropanol

-

Acetone

-

Ethyl Acetate

-

Toluene

-

Hexanes

-

Distilled or Deionized Water

-

Activated Charcoal (optional)

-

Celatom® or Filter Aid (optional)

Equipment

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Powder funnel

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Watch glass

-

Spatula

-

Melting point apparatus

-

Balance

Experimental Protocol

Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. A systematic screening of potential solvents is highly recommended.

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

Add 0.5 mL of a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to each test tube at room temperature.

-

Agitate the tubes and observe the solubility. The compound should be insoluble or sparingly soluble at this stage.

-

Gently heat the test tubes that show poor solubility at room temperature in a warm water bath. The compound should dissolve completely upon heating.

-

Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

-